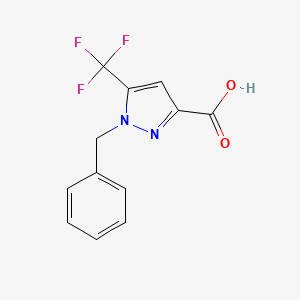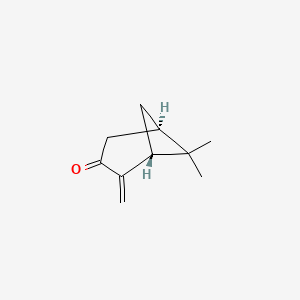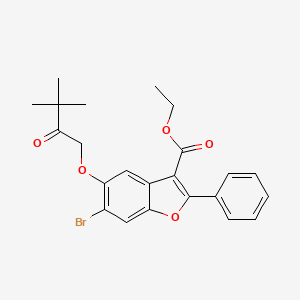
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-fluorobenzyl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-fluorobenzyl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H23FN6O2 and its molecular weight is 410.453. The purity is usually 95%.
BenchChem offers high-quality 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-fluorobenzyl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-fluorobenzyl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Multitarget Drugs for Neurodegenerative Diseases
8-Benzyl-substituted tetrahydropyrazinopurinediones, which are similar in structure to the specified compound, have been designed as tricyclic xanthine derivatives. These compounds show potential as multitarget drugs for the treatment of neurodegenerative diseases. They act as dual-target-directed A1/A2A adenosine receptor antagonists and also inhibit monoamine oxidases (MAO). Such compounds might have advantages over single-target therapeutics in the symptomatic and disease-modifying treatment of neurodegenerative diseases (Brunschweiger et al., 2014).
Cytotoxic Activity in Cancer Treatment
Carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally related to the compound , have shown potent cytotoxic activities. These derivatives were effective against various cancer cell lines including leukemia and lung carcinoma. This suggests the potential of such compounds in developing treatments for various types of cancer (Deady et al., 2003).
Anticonvulsant Activity
Compounds like 7‐(2‐fluorobenzyl)‐4‐(substituted)‐7‐H‐imidazo[4,5‐d −1,2,3‐triazines and −7H‐pyrazolo[3,4‐d]‐1,2,3‐triazines, which share a similar structure with the specified compound, have been synthesized and tested for their anticonvulsant activity. This indicates the potential use of such compounds in the development of new anticonvulsant medications (Kelley et al., 1995).
Metal-Mediated Base Pairs in Nucleic Acids
Compounds like 6-(3,5-Dimethylpyrazol-1-yl)purine are used for the synthesis of metal complexes, which are models for metal-mediated base pairs in nucleic acids. This is relevant for understanding the role of metals in biological systems and can contribute to the development of novel bioinorganic chemistry applications (Sinha et al., 2015).
Green Catalysis in Organic Synthesis
The use of basic ionic liquids, similar in structure to the specified compound, has been explored for catalyzing multicomponent reactions under solvent-free conditions. This approach is part of the ongoing efforts to develop more environmentally friendly and efficient methods in organic synthesis (Chen et al., 2009).
Novel Anticancer Compounds
Research has also been conducted on novel compounds with structures similar to the specified compound, showing potential anticancer activity. Such compounds have been tested against various cancer cell lines, indicating their promise in developing new anticancer therapies (Hammam et al., 2005).
Propiedades
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-1-[(4-fluorophenyl)methyl]-3-methyl-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O2/c1-5-10-26-17-18(23-20(26)28-14(3)11-13(2)24-28)25(4)21(30)27(19(17)29)12-15-6-8-16(22)9-7-15/h6-9,11H,5,10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGLNLSJHORTIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2564376.png)
![2,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2564377.png)






![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2564390.png)
![2-chloro-N-{1-[(3-chlorophenyl)methyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B2564391.png)

![[2-(2-Bromo-4-nitroanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2564395.png)
![1-Isopropyl-4-(4-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}benzyl)piperazine-2,3-dione](/img/structure/B2564398.png)
![Tert-butyl 3-{[2-(tert-butoxy)-2-oxoethyl]amino}pyrrolidine-1-carboxylate](/img/structure/B2564399.png)